D-erythro-Ritalinic Acid

Description

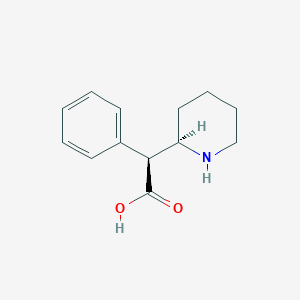

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGSNVSERUZOAK-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)[C@H](C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemistry and Isomeric Relationships in Biological Systems

Enantiomeric and Diastereomeric Forms of Ritalinic Acid

Ritalinic acid, chemically known as α-phenyl-2-piperidineacetic acid, is the major, yet pharmacologically inactive, metabolite of methylphenidate. taylorandfrancis.comncats.ionih.gov The structure of its parent compound, methylphenidate, contains two chiral centers, which results in the existence of four distinct stereoisomers. taylorandfrancis.comki.seresearchgate.net These consist of two pairs of enantiomers (mirror images): d-threo-methylphenidate and l-threo-methylphenidate, and d-erythro-methylphenidate and l-erythro-methylphenidate. taylorandfrancis.comki.se Consequently, the de-esterification of these methylphenidate isomers leads to the formation of their corresponding ritalinic acid stereoisomers: D-erythro-Ritalinic Acid, L-erythro-Ritalinic Acid, D-threo-Ritalinic Acid, and L-threo-Ritalinic Acid. acs.org The threo and erythro designations refer to the relative stereochemistry of the two chiral centers. In the threo isomers, the phenyl and piperidine (B6355638) groups are on opposite sides of the carbon chain, while in the erythro isomers, they are on the same side.

Enantioselective Metabolism of Methylphenidate and Formation of Ritalinic Acid Diastereomers

Role of Carboxylesterase 1 (CES1) in Methylphenidate De-esterification to Ritalinic Acid

The primary metabolic pathway for methylphenidate in humans is de-esterification to ritalinic acid, a reaction catalyzed by the enzyme Carboxylesterase 1 (CES1). pharmgkb.orgplos.orgnih.govunito.it CES1 is a phase I drug-metabolizing enzyme predominantly found in the liver, but also present in other tissues like the gastrointestinal tract. plos.orgnih.govresearchgate.net This enzymatic hydrolysis is a crucial step in the clearance of methylphenidate, with approximately 80% of an administered dose being converted to ritalinic acid and excreted in the urine. plos.orgnih.gov

Enantioselective Hydrolysis Preferences of CES1 for Methylphenidate Isomers

The metabolism of methylphenidate by CES1 is highly enantioselective. unito.itd-nb.info The enzyme preferentially hydrolyzes the l-threo-enantiomer of methylphenidate over the d-threo-enantiomer. nih.govpharmgkb.orgoup.com The catalytic activity of CES1 is reported to be 6 to 7 times greater for l-threo-methylphenidate compared to d-threo-methylphenidate. researchgate.netd-nb.info

This pronounced stereoselectivity has significant pharmacokinetic consequences. The extensive first-pass metabolism of l-threo-methylphenidate in the liver leads to a much lower systemic bioavailability of this isomer (around 1-2%) compared to the d-threo-isomer (approximately 30%). ki.sed-nb.infonih.gov As a result, the pharmacologically active d-threo-methylphenidate is the predominant isomer found in plasma following the administration of racemic methylphenidate. nih.govpharmgkb.org

The enantioselective hydrolysis by CES1 results in the formation of both d- and l-threo-ritalinic acid. researchgate.net However, due to the rapid clearance of l-threo-methylphenidate, l-threo-ritalinic acid is formed more quickly and to a greater extent initially. Over time, as d-threo-methylphenidate is also metabolized, d-threo-ritalinic acid concentrations increase. d-nb.inforesearchgate.net Studies have shown that d-threo-ritalinic acid concentrations can be substantially higher than the corresponding d-threo-methylphenidate concentrations in plasma. d-nb.info

Below is a data table summarizing the key enzymes and metabolites involved in the metabolism of D-erythro-Ritalinic Acid's parent compound.

| Compound | Metabolizing Enzyme | Metabolite | Pharmacological Activity of Metabolite |

| d-threo-methylphenidate | Carboxylesterase 1 (CES1) | d-threo-Ritalinic Acid | Inactive taylorandfrancis.compharmgkb.org |

| l-threo-methylphenidate | Carboxylesterase 1 (CES1) | l-threo-Ritalinic Acid | Inactive taylorandfrancis.compharmgkb.org |

| d-erythro-methylphenidate | Carboxylesterase 1 (CES1) | d-erythro-Ritalinic Acid | Inactive |

| l-erythro-methylphenidate | Carboxylesterase 1 (CES1) | l-erythro-Ritalinic Acid | Inactive |

Metabolic Studies and Pharmacokinetic Research of D Erythro Ritalinic Acid

Formation and Elimination Kinetics of D-erythro-Ritalinic Acid

The kinetic profile of d-erythro-ritalinic acid is characterized by its formation from the parent compound and subsequent elimination from the body.

Methylphenidate possesses two chiral centers, leading to the existence of four stereoisomers: d-threo-MPH, l-threo-MPH, d-erythro-MPH, and l-erythro-MPH. ki.se The threo enantiomers are the primary components responsible for the therapeutic effects. researchgate.net The primary metabolic pathway for methylphenidate is de-esterification to its major metabolite, ritalinic acid (RA). taylorandfrancis.com This process is primarily mediated by the enzyme carboxylesterase 1 (CES1). pharmgkb.org

While d-threo-ritalinic acid is the main metabolite, research has also identified the erythro isomers. researchgate.net However, plasma concentrations of the erythro isomers, including d-erythro-ritalinic acid, are generally low. In studies analyzing the enantioselective pharmacokinetics of methylphenidate, the focus is predominantly on the threo-isomers due to their higher concentrations and pharmacological activity of the parent compound. researchgate.netd-nb.info In fact, d-threo-ritalinic acid concentrations have been found to be, on average, 25-fold higher than the corresponding d-threo-methylphenidate concentrations. researchgate.netd-nb.info

The metabolic stability of ritalinic acid isomers is a key factor in their pharmacokinetic profile. Ritalinic acid itself is considered a pharmacologically inactive metabolite. taylorandfrancis.comricardinis.pt Studies on the stability of methylphenidate and its metabolites in blood have shown that at room temperature (~25°C), concentrations of ritalinic acid increase over time as methylphenidate breaks down. researchgate.net This breakdown is significant, with ritalinic acid concentrations increasing by 53% after 24 hours at this temperature. researchgate.netresearchgate.net However, at refrigerated (4°C) and frozen (–20°C) temperatures, the analytes show greater stability. researchgate.netresearchgate.net Specifically, at –20°C, all analytes, including ritalinic acid, were found to be stable for up to 5 months. researchgate.netresearchgate.net This suggests that while d-erythro-ritalinic acid is formed through metabolism, it is relatively stable in biological samples under proper storage conditions.

The primary route of elimination for methylphenidate metabolites is through urine. ricardinis.pt Following administration of methylphenidate, a significant portion of the dose is recovered in the urine as ritalinic acid. pharmgkb.orgplos.org Specifically, approximately 60-80% of an administered dose is excreted as ritalinic acid. ricardinis.pt While the majority of this is the threo-isomer, the excretion of erythro-isomers would follow the same pathway. Ritalinic acid can be detected in various biological matrices, including plasma, oral fluid, and urine. ki.sed-nb.info However, concentrations in oral fluid are generally lower than in plasma. d-nb.info

Comparative Pharmacokinetics of Ritalinic Acid Isomers

Understanding the pharmacokinetic differences between the various isomers of ritalinic acid is crucial for a complete metabolic picture.

The plasma concentrations of d-erythro-ritalinic acid are significantly lower than those of its threo counterpart and the parent d-threo-methylphenidate. Research indicates that d-threo-ritalinic acid concentrations can be up to 126 times higher than d-threo-methylphenidate concentrations. researchgate.netd-nb.info The focus of most pharmacokinetic studies remains on the threo isomers due to their predominance. researchgate.netresearchgate.netd-nb.info The ratio of d-threo-ritalinic acid to d-threo-methylphenidate in plasma has been shown to be a reliable marker for the metabolic activity of the CES1 enzyme. ki.seki.se

Table 1: Comparative Plasma Concentrations

| Compound | Average Concentration Relative to d-threo-methylphenidate |

|---|---|

| d-threo-Ritalinic Acid | 25-fold higher (range 6-126) researchgate.netd-nb.info |

| l-threo-Methylphenidate | Generally low or undetectable researchgate.netd-nb.info |

Certain formulations of methylphenidate are designed to produce a biphasic or bimodal plasma concentration-time profile, characterized by two distinct peaks. researchgate.netfda.govuoa.gr This is achieved through extended-release technologies that combine immediate-release and delayed-release beads. tandfonline.com This biphasic profile is observed for the parent compound, methylphenidate, and consequently influences the concentration profile of its metabolites, including d-erythro-ritalinic acid. researchgate.netresearchgate.netd-nb.info The biphasic absorption of the parent drug leads to a corresponding pattern in the formation and plasma concentration of its metabolites. While the direct pharmacokinetic profile of d-erythro-ritalinic acid is not extensively detailed in the literature due to its low concentrations, its formation is directly linked to the absorption and metabolism of the parent d-erythro-methylphenidate.

Physiologically Based Pharmacokinetic (PBPK) Modeling Incorporating D-erythro-Ritalinic Acid

Physiologically based pharmacokinetic (PBPK) models have been developed to provide a quantitative understanding of the species- and age-dependent pharmacokinetics of methylphenidate (MPH) and its primary, pharmacologically inactive metabolite, ritalinic acid (RA). plos.orgresearchgate.netnih.govnih.gov These complex computational models are the first of their kind to evaluate the enantiomer-specific kinetics of both the parent drug and its metabolite. plos.orgresearchgate.netnih.gov The models for d- and l-MPH are constructed as duplicate 8-compartment systems, including plasma, brain, liver, fat, heart, gonads, and richly and slowly perfused tissues. plos.orgunito.it Within this framework, the liver compartment describes the competitive metabolic inhibition of each MPH enantiomer, leading to the formation of d- and l-ritalinic acid. plos.orgunito.it

The development of these models aims to extrapolate toxicity findings, particularly from juvenile animal studies to pediatric populations, and to understand the significant individual variability in drug response. plos.orgnih.gov The initial calibration of the PBPK model was performed using in vitro enzyme kinetic data for MPH enantiomers, along with in vivo pharmacokinetic data from plasma and urine in adult humans. researchgate.netnih.govnih.gov

Compartmental Models for Ritalinic Acid Enantiomers

Within the broader PBPK model for methylphenidate, the enantiomers of its metabolite, ritalinic acid, are described using a simpler structure. plos.org Both d-erythro-ritalinic acid (d-RA) and l-erythro-ritalinic acid (l-RA) are represented by a one-compartment model for each enantiomer. plos.orgresearchgate.netunito.it This approach is justified because the ritalinic acid enantiomers lack pharmacological activity and are primarily formed and then excreted in the urine. plos.orgresearchgate.net Therefore, a detailed description involving multiple tissue compartments was deemed unnecessary for accurately modeling their disposition. plos.orgunito.it The model assumes that the distribution of MPH to tissues is flow-limited, as its decay from systemic circulation and tissues occurs at a similar rate. plos.orgunito.it

Evaluation of Models Using Human and Non-Human Primate Data

The validation and evaluation of the PBPK model for methylphenidate and ritalinic acid involved a multi-species approach. The model was first calibrated using extensive data from adult humans. nih.govnih.gov Subsequently, due to a lack of comprehensive data in pediatric populations, the model relied on intra- and interspecies extrapolation through allometric scaling to predict pharmacokinetics in children and in non-human primates, specifically juvenile and adult rhesus monkeys. plos.orgresearchgate.netnih.gov

The model's predictive performance was found to be comparable between juvenile monkeys and children, with average root mean squared error values of 4.1 and 2.1, respectively. plos.orgnih.govresearchgate.net This comparability provides a scientific basis for extrapolating toxicity findings from juvenile monkey studies to children. plos.orgnih.gov Data from pharmacokinetic studies in juvenile rhesus monkeys were used to calibrate and evaluate the monkey-specific model. plos.org Research indicated that juvenile monkeys appear to metabolize MPH more rapidly than adult monkeys and humans (both adults and children). plos.orgnih.gov The successful application of the model across these populations supports its use in assessing the safe use of methylphenidate. nih.gov

Impact of Genetic Polymorphisms on D-erythro-Ritalinic Acid Metabolism

The metabolism of methylphenidate to its inactive metabolite, d-erythro-ritalinic acid, is primarily catalyzed by the enzyme carboxylesterase 1 (CES1). frontiersin.orgnih.govnih.gov Genetic variations within the CES1 gene can significantly alter enzyme activity, leading to substantial interindividual differences in methylphenidate plasma concentrations and, consequently, the rate of ritalinic acid formation. frontiersin.orgnih.gov

Several single nucleotide variants (SNVs) and copy number variants (CNVs) in the CES1 gene have been identified as key factors. nih.gov One of the most studied polymorphisms is the single nucleotide polymorphism rs71647871, also known as p.Gly143Glu or G143E. frontiersin.orgnih.gov This variant results in a glycine (B1666218) to glutamate (B1630785) amino acid substitution, which is associated with reduced CES1 enzyme activity. genesight.comunitylaboratories.com In vivo and in vitro studies have consistently shown that the Gly143Glu variant impairs the metabolism of methylphenidate. genesight.comunitylaboratories.com

Carriers of the G143E allele exhibit markedly increased plasma concentrations of the parent drug. frontiersin.orgnih.gov For instance, a study in healthy Danish volunteers found that individuals carrying the 143E allele had a 149% increase in the area under the curve (AUC) for d-methylphenidate compared to the control group. nih.govnih.govtaylorandfrancis.com This indicates a significantly reduced conversion to d-erythro-ritalinic acid. genesight.comtaylorandfrancis.com

Copy number variations of the CES1 gene also influence its metabolic activity. The gene can exist in multiple copies, including the functional CES1A1 and a nearly inactive pseudogene, CES1P1, as well as the hybrid variant CES1A2, which has very low transcriptional efficiency. nih.govpharmgkb.org Unexpectedly, studies have found that individuals with four copies of the CES1 gene (homozygous duplication) showed a decreased, rather than increased, metabolism of methylphenidate. nih.gov These subjects had a significantly higher AUC of d-methylphenidate compared to those with two or three copies, suggesting a counterintuitive decrease in CES1 activity. nih.govmdpi.com This observation may be due to linkage with other, yet undiscovered, functional variants. mdpi.com

The table below summarizes the impact of key CES1 genetic variants on the pharmacokinetics of d-methylphenidate, which inversely reflects the formation of d-erythro-ritalinic acid.

| Genetic Variant | Effect on CES1 Enzyme Activity | Observed Impact on d-Methylphenidate Pharmacokinetics | Reference |

|---|---|---|---|

| rs71647871 (G143E) | Reduced | 149% increase in median AUC compared to control group. | nih.govnih.gov |

| CES1 Gene Duplication (4 copies) | Decreased (unexpectedly) | 61% increase in median AUC compared to control group (2 copies). | nih.gov |

| CES1 Gene Duplication (4 copies) | Decreased (unexpectedly) | 45% increase in median AUC compared to group with 3 copies. | nih.govnih.gov |

Analytical Methodologies for D Erythro Ritalinic Acid Quantification and Stereoisomer Separation

Chromatographic Techniques for Enantioselective Separation

The separation of d-erythro-ritalinic acid from its stereoisomers is a significant analytical challenge. researchgate.net Advanced chromatographic techniques have been developed to achieve this separation, providing the necessary specificity for accurate quantification.

Chiral Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS)

Chiral Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the enantioselective determination of ritalinic acid. oup.comnih.gov This method offers high sensitivity and selectivity, allowing for the quantification of individual enantiomers in complex biological matrices. oup.comnih.gov

Several studies have successfully developed and validated LC-MS/MS methods for the simultaneous analysis of methylphenidate and ritalinic acid enantiomers in samples such as whole blood and plasma. oup.comd-nb.info A key component of these methods is the use of a chiral stationary phase (CSP) column, such as a Chiral-AGP or a protein-based column, which facilitates the separation of the enantiomers. oup.comnih.gov The mobile phase composition, typically consisting of an organic modifier like isopropanol (B130326) or methanol (B129727) and an aqueous buffer like ammonium (B1175870) formate (B1220265), is optimized to achieve the best separation. oup.com

Tandem mass spectrometry detection, often using a triple quadrupole mass spectrometer, provides excellent sensitivity and specificity by monitoring specific precursor-to-product ion transitions for each enantiomer and their deuterated internal standards. d-nb.infonih.gov This allows for accurate quantification even at low concentrations. nih.gov

Table 1: Example LC-MS/MS Method Parameters

| Parameter | Details | Reference |

|---|---|---|

| Column | Chiral-AGP (100 x 4.0 mm, 5 µm) | oup.com |

| Mobile Phase | 10 mM ammonium formate and 0.4% isopropanol, pH 5.4 | oup.com |

| Flow Rate | 0.6 mL/min | oup.com |

| Detection | Triple quadrupole tandem mass spectrometer | oup.com |

| Internal Standards | MPH-d10 and RA-d10 | oup.com |

Supercritical Fluid Chromatography (SFC) Coupled with Mass Spectrometry

Supercritical Fluid Chromatography (SFC) has emerged as a viable alternative for the chiral separation of ritalinic acid and its related compounds. researchgate.netnih.gov SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, which can be modified with a small amount of an organic solvent. royce.ac.uk This technique is particularly well-suited for the analysis of chiral compounds and those that are thermally labile. researchgate.netnih.gov

When coupled with mass spectrometry, SFC-MS/MS provides a powerful tool for the enantioselective analysis of ritalinic acid. nih.gov The separation is achieved on a chiral stationary phase, and the method can be optimized by adjusting parameters such as mobile phase composition, backpressure, and temperature to achieve the desired resolution. royce.ac.uk SFC offers advantages such as faster analysis times and reduced solvent consumption compared to traditional liquid chromatography. royce.ac.uk One study reported a linear range of 10-1000 ng/mL for ritalinic acid in blood using an SFC-MS/MS method. nih.gov

Sample Preparation Strategies for Biological Matrices

The analysis of d-erythro-ritalinic acid in biological samples like blood, plasma, and oral fluid requires effective sample preparation to remove interfering substances and concentrate the analyte of interest. oup.comki.senih.gov

Protein Precipitation

Protein precipitation is a common initial step in the preparation of blood and plasma samples. oup.comd-nb.info This technique involves adding a precipitating agent, such as acetonitrile (B52724) or methanol, to the sample to denature and remove proteins. oup.comd-nb.info One method involved adding an internal standard solution in acetonitrile with 0.1% formic acid and 15% methanol to plasma samples in a 96-well plate for protein precipitation. d-nb.info While effective at removing a large portion of proteins, this method may not provide the cleanest extracts and is often used in conjunction with other techniques. oup.com

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used and effective technique for cleaning up and concentrating analytes from biological matrices. oup.comnih.gov It involves passing the sample through a sorbent bed that retains the analyte, while interfering compounds are washed away. The analyte is then eluted with a suitable solvent. oup.com

For ritalinic acid analysis, polymeric reversed-phase or mixed-mode cation exchange sorbents are often employed. oup.comnih.gov An automated system combining protein precipitation with SPE has been shown to provide reasonable recovery and clean extracts for the analysis of methylphenidate and ritalinic acid in whole blood. oup.com In one specific protocol, after protein precipitation, the sample was loaded onto a Strata-X SPE plate, washed, and then eluted with a mixture of methanol and acetic acid in water. oup.com This two-step process of protein precipitation followed by SPE is crucial for achieving high-quality results in complex matrices. oup.com

Method Validation Parameters and Challenges

The validation of analytical methods is essential to ensure their reliability and accuracy for the intended application. oup.comnih.gov For the enantioselective quantification of d-erythro-ritalinic acid, validation follows established guidelines and assesses several key parameters. researchgate.net

Table 2: Key Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria | Reference |

|---|---|---|---|

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Determined by a calibration curve with a specific concentration range. | oup.comnih.gov |

| Accuracy | The closeness of the measured value to the true value. | Often expressed as a percentage of the nominal concentration, typically within ±15%. | oup.com |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings. | Measured as the coefficient of variation (CV), typically ≤15% (≤20% at the LOQ). | oup.comnih.gov |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | Defined as the lowest point on the calibration curve. | oup.com |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | Assessed by analyzing blank samples and samples spiked with potential interfering substances. | oup.com |

| Matrix Effect | The alteration of the analytical signal due to co-eluting substances from the sample matrix. | Investigated by comparing the response of the analyte in a neat solution versus a post-extraction spiked sample. | oup.com |

A significant challenge in these methods is managing the matrix effect, which can cause ion suppression or enhancement in mass spectrometry-based assays. oup.com The use of stable isotope-labeled internal standards is a common and effective strategy to compensate for these effects. nih.gov Additionally, achieving baseline separation of all stereoisomers, particularly in complex chromatograms, can be challenging and may require a compromise between peak shape and enantioselectivity. oup.com

Linearity, Precision, and Accuracy

The validation of an analytical method is essential to ensure reliable and reproducible results. Key parameters in this validation process are linearity, precision, and accuracy.

Linearity establishes the concentration range within which the analytical method provides results that are directly proportional to the concentration of the analyte. For the quantification of d-erythro-ritalinic acid and its related compounds, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have demonstrated linearity over various ranges depending on the biological matrix and specific enantiomers being analyzed. For instance, in blood, the linear range for ritalinic acid (RA) has been established from 0.5 to 500 ng/mL. researchgate.net Another study using supercritical fluid chromatography (SFC) coupled to mass spectrometry reported a linear range of 10-1000 ng/mL for RA in blood. researchgate.netnih.gov In urine, a quadratic response for RA was observed over a broad range of 100 ng/mL to 100,000 ng/mL. nih.gov For oral fluid analysis, a method was validated with a linear range of 0.5 to 500 ng/mL for RA. researchgate.net

Table 1: Linearity of Analytical Methods for Ritalinic Acid Quantification

| Analytical Technique | Matrix | Linear Range (ng/mL) | Reference |

|---|---|---|---|

| LC-MS/MS | Blood | 0.5 - 500 | researchgate.net |

| SFC-MS/MS | Blood | 10 - 1000 | researchgate.netnih.gov |

| LC-MS/MS | Urine | 100 - 100,000 | nih.gov |

| LC-MS/MS | Oral Fluid | 0.5 - 500 | researchgate.net |

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD). For ritalinic acid analysis, intra-run and total CVs were less than 15% for concentrations above the limit of quantification (LOQ). oup.com At the LOQ, these values were less than 20%. oup.com Another study reported a maximum within-run precision of ±12.5% for all analytes, including ritalinic acid. researchgate.net In a separate validation, intra- and inter-day imprecision values were no greater than ±12%. nih.gov

Accuracy denotes the closeness of the mean of a set of results to the actual (true) value. It is often expressed as a percentage of the nominal concentration. For ritalinic acid quantification, accuracy has been reported to be within 89% to 94% for concentrations above the LOQ. researchgate.netoup.com At the LOQ, accuracy was within 85–115%. oup.com Other studies have reported bias, which is a measure of systematic error, to be between -4.8% to -12.7%. researchgate.net

Matrix Effects and Ion Suppression

Biological matrices such as blood, plasma, and urine are complex mixtures containing numerous endogenous compounds. nih.gov When analyzing d-erythro-ritalinic acid using LC-MS/MS, these co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. nih.goveijppr.com This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy and precision of the quantification. nih.govchromatographyonline.com

Ion suppression is the more commonly observed matrix effect in LC-MS/MS. nih.gov For ritalinic acid, it has been noted that it is generally more prone to ion suppression compared to its parent compound, methylphenidate. oup.com For instance, in one study, a matrix effect of –15% (indicating ion suppression) was observed for d-ritalinic acid in a specific matrix. oup.com In another case, a postmortem blood matrix resulted in a matrix effect of –43% for d-ritalinic acid. oup.com

Several strategies can be employed to mitigate matrix effects, including:

Sample Preparation: Techniques like protein precipitation followed by solid-phase extraction can help remove interfering components. oup.com

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from matrix components can reduce interference. eijppr.com

Dilution: Simply diluting the sample can reduce the concentration of interfering substances, although this may also decrease the sensitivity of the method. nih.gov

Despite these measures, significant matrix effects can still be observed. researchgate.net However, the use of appropriate internal standards can effectively compensate for these effects. researchgate.nettdl.org

Table 2: Observed Matrix Effects in Ritalinic Acid Analysis

| Analyte | Matrix | Matrix Effect (%) | Reference |

|---|---|---|---|

| d-Ritalinic Acid | Blood | -15 | oup.com |

| d-Ritalinic Acid | Postmortem Blood | -43 | oup.com |

| l-Methylphenidate | Postmortem Blood | -68 and -47 | oup.com |

Use of Deuterated Internal Standards in Quantification

To counteract the variability introduced by matrix effects and other steps in the analytical process, internal standards are crucial. chromatographyonline.comchiron.no An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the detector. chiron.no For mass spectrometry-based methods, stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, are the gold standard. chiron.no

For the quantification of d-erythro-ritalinic acid, deuterated analogs such as ritalinic acid-d10 (RA-d10) are commonly used. nih.govoup.comnih.gov These standards are added to the sample at a known concentration at the beginning of the sample preparation process. chiron.no Because the deuterated standard has nearly identical chemical and physical properties to the unlabeled analyte, it experiences similar losses during extraction and is affected by matrix effects in the same way. chromatographyonline.com

By measuring the ratio of the analyte's response to the internal standard's response, any variations introduced during the analytical procedure are canceled out, leading to more accurate and precise quantification. chromatographyonline.com The use of deuterated internal standards has been shown to effectively compensate for significant matrix effects observed in the analysis of ritalinic acid. researchgate.nettdl.org For example, even with observed ion suppression, the use of deuterated internal standards allowed for acceptable method validation. tdl.org

The synthesis and characterization of these deuterated standards, such as ±-threo-ritalinic acid-D10 HCl, are critical to ensure their purity and isotopic distribution, making them suitable for use as internal standards in quantitative analysis. cerilliant.com

Biomarker Research and Clinical Applications of D Erythro Ritalinic Acid

D-erythro-Ritalinic Acid as a Biomarker for Methylphenidate Exposure and Adherence

The measurement of d-erythro-ritalinic acid serves as a reliable indicator of methylphenidate ingestion and can be crucial for monitoring patient adherence to prescribed treatment regimens. researchgate.net Since methylphenidate is rapidly metabolized to ritalinic acid, the presence of the metabolite confirms that the parent drug has been processed by the body. taylorandfrancis.com

Monitoring in Plasma, Oral Fluid, and Exhaled Breath

D-erythro-ritalinic acid concentrations can be monitored in various biological matrices, each offering distinct advantages for clinical and research settings.

Plasma: In plasma, d-threo-ritalinic acid concentrations are substantially higher than the parent compound, d-threo-methylphenidate. d-nb.info On average, concentrations of d-threo-ritalinic acid have been observed to be 25 times higher (with a range of 6 to 126 times) than the corresponding d-threo-methylphenidate concentrations. researchgate.netd-nb.infonih.gov This makes it a robust biomarker in plasma, with both d- and l-threo-ritalinic acid being quantifiable in all post-dose samples in one study. d-nb.info

Oral Fluid: Ritalinic acid is detectable in oral fluid, although at lower concentrations compared to the parent drug, methylphenidate. nih.gov Conversely, plasma concentrations of ritalinic acid are significantly higher than in oral fluid. d-nb.infonih.gov Despite the lower concentrations, its presence in oral fluid can still signify methylphenidate exposure. nih.gov One study found that dl-threo-methylphenidate concentrations in oral fluid were, on average, 1.8 times higher than in plasma and mirrored the biphasic profile of the parent compound in plasma. researchgate.netresearchgate.netki.se

Exhaled Breath: The detection of ritalinic acid in exhaled breath is less consistent. In one study, dl-threo-ritalinic acid was only detectable in a very small percentage (1%) of exhaled breath samples. d-nb.info While dl-threo-methylphenidate was found in the majority of exhaled breath samples, it did not show a consistent concentration-time pattern. researchgate.netd-nb.inforesearchgate.net

Correlation with Parent Compound Concentrations

A strong correlation exists between the concentrations of d-erythro-ritalinic acid and its parent compound, methylphenidate, in plasma. Research has demonstrated a high correlation (r = 0.88–0.98) between single-time-point plasma concentration ratios of d-threo-ritalinic acid to d-threo-methylphenidate (from 1.5 to 12 hours post-dose) and the ratio of their respective areas under the curve (AUC). researchgate.netd-nb.inforesearchgate.net This strong relationship underscores the utility of d-erythro-ritalinic acid as a reliable biomarker for assessing methylphenidate exposure and metabolism. ki.se

Interactive Data Table: Concentrations of Methylphenidate and Ritalinic Acid in Different Biological Matrices

| Biological Matrix | Analyte | Key Findings |

|---|---|---|

| Plasma | d-threo-Ritalinic Acid | Concentrations are on average 25-fold higher than d-threo-methylphenidate. researchgate.netd-nb.infonih.govresearchgate.net |

| d-threo-Methylphenidate | Detectable for at least 15 hours post-dose with a biphasic profile. researchgate.netresearchgate.netki.se | |

| Oral Fluid | dl-threo-Methylphenidate | Concentrations are on average 1.8 times higher than in plasma. researchgate.netresearchgate.netki.se |

| dl-threo-Ritalinic Acid | Concentrations are significantly lower than in plasma. d-nb.infonih.gov | |

| Exhaled Breath | dl-threo-Methylphenidate | Detected in the majority of samples but without a consistent time pattern. researchgate.netd-nb.inforesearchgate.net |

| dl-threo-Ritalinic Acid | Rarely detected. d-nb.info |

Forensic Toxicology Applications

In the field of forensic toxicology, the analysis of d-erythro-ritalinic acid is critical for postmortem investigations and determining the presence of methylphenidate.

Detection and Quantification in Postmortem Samples

Chiral liquid chromatography-tandem mass spectrometry (LC-MS-MS) methods have been developed and validated for the simultaneous quantification of methylphenidate and ritalinic acid enantiomers in postmortem blood samples. researchgate.netresearchgate.netnih.gov In postmortem cases not directly attributed to methylphenidate intoxication, ritalinic acid was found at concentrations 10–20 times higher than the parent drug. nih.govoup.com For instance, in 12 postmortem samples, the femoral blood concentration of d-methylphenidate ranged from 5 to 58 ng/g, while ritalinic acid was present in much higher concentrations with roughly equal amounts of the d- and l-forms. researchgate.netnih.govoup.com

Interactive Data Table: Enantioselective Analysis in Postmortem Femoral Blood

| Compound | Concentration Range | Median d/l Ratio (MPH) |

|---|---|---|

| d-methylphenidate | 5–58 ng/g researchgate.netnih.govoup.com | 5.9 researchgate.netnih.govoup.com |

| l-methylphenidate | Undetected to 48 ng/g researchgate.netnih.govoup.com | |

| Ritalinic Acid | 10–20 times higher than MPH nih.govoup.com | Roughly equal d- and l-forms researchgate.netnih.govoup.com |

Assessment of Postmortem Redistribution

Postmortem redistribution refers to the changes in drug concentrations that can occur in bodily fluids and tissues after death. Studies have indicated that methylphenidate does not seem to undergo significant postmortem redistribution. researchgate.netnih.govoup.com The concentration ranges and patterns of methylphenidate and its metabolites in postmortem samples were found to be similar to those in living subjects not suspected of intoxication. researchgate.netnih.govoup.com This stability is crucial for the accurate interpretation of toxicological findings in forensic cases.

Role in Drug Testing and Stereoisomer Distinction

The analysis of ritalinic acid, particularly its different stereoisomers, plays a vital role in comprehensive drug testing. usask.ca Since the therapeutic effects of methylphenidate are primarily attributed to the d-threo isomer, the ability to distinguish between the different enantiomers of both the parent drug and its metabolite is important. oup.comusask.ca Chiral analysis methods allow for the separate quantification of d- and l-forms of both methylphenidate and ritalinic acid, providing more detailed information about a subject's metabolic profile. oup.com This distinction is also relevant as the erythro isomers of methylphenidate are associated with toxic effects rather than therapeutic ones. researchgate.netoup.com

Potential Applications in Medical Imaging Research

The exploration of novel radiotracers is a cornerstone of advancing molecular imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These methods rely on the administration of compounds labeled with radioactive isotopes to visualize and quantify physiological processes in vivo. The development of such tracers involves a meticulous process of synthesis, radiolabeling, and biological evaluation to ensure specificity for the target tissue or process.

While research into the direct applications of d-erythro-ritalinic acid in medical imaging is not extensively documented, the broader family of ritalinic acid isomers has been a subject of interest in the context of radiopharmaceutical development. The synthesis of radiolabeled compounds is a complex process that involves incorporating a radioisotope into a molecule without altering its fundamental biochemical properties, a critical step for enabling in vivo tracking. thno.org

Radiolabeled D-erythro-Ritalinic Acid for Renal Imaging

Currently, there is a lack of specific published research on the synthesis and application of radiolabeled d-erythro-ritalinic acid for the purpose of renal imaging. The primary route of excretion for methylphenidate metabolites, including ritalinic acid, is through the kidneys, with approximately 80% of the radioactivity from a radiolabeled dose of methylphenidate being recovered in the urine as ritalinic acid. caddra.cadrugbank.com This renal clearance suggests that compounds of this nature could theoretically be investigated for kidney function studies. However, the focus of radiolabeling studies involving ritalinic acid derivatives has been directed elsewhere.

For instance, research has been conducted on the d-threo isomer of ritalinic acid. A study detailed the synthesis of [11C]d-threo-methylphenidate ([11C]d-threo-MP) using d-threo-N-NPS-ritalinic acid as a precursor. nih.govresearchgate.net This process involved labeling with [11C]CH3I or [11C]diazomethane to produce a radiotracer for PET imaging of dopamine (B1211576) transporters in the brain. nih.govresearchgate.net The study highlighted the feasibility of radiolabeling ritalinic acid derivatives to create viable imaging agents. nih.govresearchgate.net

The development of radiotracers for renal imaging typically involves compounds that are actively filtered, secreted, or reabsorbed by the kidneys. Commonly used agents for renal SPECT imaging include Technetium-99m mercaptoacetyltriglycine (99mTc-MAG3), which is primarily cleared by tubular secretion. radiopaedia.org For PET imaging, various radiolabeled compounds are explored for their potential to assess renal function and pathology. nih.govacs.org

Synthetic Chemistry and Derivatization of D Erythro Ritalinic Acid

Synthetic Routes and Methods for D-erythro-Ritalinic Acid

The synthesis of d-erythro-ritalinic acid and its derivatives is closely linked to the chemistry of methylphenidate. The primary methods involve the transformation of existing methylphenidate stereoisomers or building the molecule through stereocontrolled synthetic pathways.

The most direct synthetic route to ritalinic acid isomers is the hydrolysis of the corresponding methylphenidate isomers. wikipedia.org In vivo, methylphenidate is extensively metabolized in the liver, where the ester group is hydrolyzed by the enzyme carboxylesterase 1 (CES1) to yield ritalinic acid. wikipedia.orgclinpgx.orgnih.gov This biological process can be replicated in the laboratory using chemical methods.

Chemical hydrolysis can be performed under both acidic and basic conditions. evitachem.comnih.govgoogle.comepo.org For instance, treating a specific methylphenidate isomer, such as d-erythro-methylphenidate, with an acid like hydrochloric acid or a base like sodium hydroxide (B78521) will cleave the methyl ester to produce d-erythro-ritalinic acid. evitachem.comgoogle.com The reaction conditions can be controlled to ensure complete conversion. Spontaneous hydrolysis has also been observed to be pH-dependent, with increased hydrolysis occurring at alkaline pH. nih.gov

| Method | Reagent/Catalyst | Conditions | Outcome |

| Enzymatic Hydrolysis | Carboxylesterase 1 (CES1) | In vivo (liver) | Metabolite formation |

| Acidic Hydrolysis | Hydrochloric Acid (HCl) | 50°C to 100°C | Cleavage of methyl ester to form the carboxylic acid |

| Basic Hydrolysis | Sodium Hydroxide (NaOH) | 50°C to 100°C, controlled conditions | Cleavage of methyl ester to form the carboxylic acid |

This table summarizes common methods for the hydrolysis of methylphenidate to ritalinic acid.

Derivatives of d-erythro-ritalinic acid can be prepared through various chemical transformations. These reactions can target the aromatic ring, the piperidine (B6355638) ring, or the carboxylic acid functional group.

Oxidation: The methylphenidate molecule can undergo oxidation to form metabolites like 6-oxo-methylphenidate and p-hydroxy-methylphenidate. clinpgx.orgnih.gov Subsequent hydrolysis of these oxidized intermediates yields the corresponding ritalinic acid derivatives, such as 6-oxo-ritalinic acid and p-hydroxy-ritalinic acid. clinpgx.orgnih.gov In a laboratory setting, oxidizing agents like potassium permanganate (B83412) or chromium trioxide can be used. evitachem.com

Reduction: The synthesis of stable-labeled derivatives for use as analytical internal standards often involves reduction reactions. For example, deuterated ±-threo-ritalinic acid has been synthesized via a multi-step process that includes the reduction of a pyridine (B92270) moiety to a fully deuterated piperidine ring. cerilliant.com A similar strategy could be applied to produce deuterated erythro-isomers.

Substitution: The aromatic ring of ritalinic acid is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups at the para-position. This is demonstrated by the synthesis of p-bromo and p-methoxy derivatives of methylphenidate, which can then be hydrolyzed to their ritalinic acid forms. nih.gov

Enantioselective Synthesis Approaches to Erythro-Ritalinic Acid Derivatives

Achieving high enantiomeric purity is a central challenge in the synthesis of chiral molecules like erythro-ritalinic acid derivatives. Enantioselective synthesis aims to create a specific enantiomer directly, avoiding the need for resolving a racemic mixture.

One reported strategy involves an enantioselective synthesis of (2S,2'R)-erythro-methylphenidate utilizing Evans (S)-4-benzyl-2-oxazolidinone as a chiral auxiliary. designer-drug.com This method provides a direct route to an enantiomerically enriched erythro-methylphenidate, which can subsequently be hydrolyzed to the corresponding enantiopure erythro-ritalinic acid. designer-drug.com

Another approach employs transition metal catalysis. The use of a Rhodium catalyst, specifically Rh2(S-biDOSP)2, has been shown to improve both the diastereoselectivity (favoring the threo isomer over the erythro) and the enantioselectivity in the synthesis of methylphenidate. designer-drug.com By modifying the catalyst and reaction conditions, it is possible to tune the synthesis towards the erythro diastereomer. A tungsten-promoted synthesis has also been developed to create a library of erythro-methylphenidate analogues functionalized at the piperidine ring, which can serve as precursors to ritalinic acid derivatives. acs.org

Recycling of Undesired Enantiomers in Synthetic Processes

In syntheses that produce a mixture of stereoisomers, particularly in the production of the therapeutically valuable d-threo-methylphenidate, the other isomers (including the erythro forms) are considered undesired. google.com Economically viable manufacturing processes often incorporate methods to recycle these unwanted enantiomers by converting them into the desired product. google.comepo.org

Racemization is a key technique for recycling unwanted enantiomers. google.comepo.org This process converts an enantiomerically pure substance into a mixture of all stereoisomers. google.comgoogle.com For methylphenidate, this can be achieved by heating the unwanted isomer with an acid, which epimerizes both chiral centers. google.comgoogle.com

Resolution: The desired d-threo-methylphenidate is separated from the mixture of isomers. epo.org

Racemization: The remaining unwanted isomers are subjected to racemization conditions (e.g., heating with acid) to produce a mixture of all four stereoisomers. google.comepo.org

Hydrolysis and Epimerization: The resulting racemic methylphenidate is hydrolyzed, often using a base like potassium hydroxide. This step can also induce epimerization, converting the erythro-ritalinic acid into the more thermodynamically stable threo form. google.comepo.orggoogle.com

Enrichment: The mixture is worked up with acid to give predominantly threo-ritalinic acid. epo.orggoogle.com

Re-esterification: The enriched threo-ritalinic acid is re-esterified to form dl-threo-methylphenidate, which can then be fed back into the initial resolution step. google.comepo.org

| Technique | Description | Application |

| Racemization | Conversion of a single enantiomer into a mixture of all stereoisomers, typically by heating with an acid. google.com | Allows unwanted isomers to be reprocessed. |

| Epimerization | Inversion of the stereochemistry at one of the two chiral centers, often converting the erythro isomer to the threo isomer. designer-drug.com | Enriches the reaction mixture with the desired diastereomer. |

| Resolution | Separation of enantiomers, for example, by fractional crystallization of diastereomeric salts using a chiral acid. nih.gov | Isolates the target enantiomer. |

This table outlines key techniques used in the recycling of undesired methylphenidate enantiomers.

D-erythro-Ritalinic Acid as an Intermediate in Drug Synthesis and Specialty Chemicals Production

While d-erythro-ritalinic acid itself is not pharmacologically active, it serves as a useful chemical intermediate. wikipedia.orgbiosynth.com Its primary application is as a precursor or building block in the synthesis of other compounds. wikipedia.orgbiosynth.com

In drug synthesis, ritalinic acid is a direct precursor to methylphenidate and its analogs. wikipedia.org The carboxylic acid group can be easily re-esterified to produce not only methylphenidate but also other esters like ethylphenidate and isopropylphenidate. wikipedia.org This allows for the creation of a library of related compounds for structure-activity relationship studies.

Beyond pharmaceuticals, DL-erythro-ritalinic acid is described as a versatile building block for synthesizing more complex molecules and is used in the production of research and specialty chemicals. biosynth.com Its bifunctional nature, containing both a carboxylic acid and a secondary amine within a specific stereochemical arrangement, makes it a valuable synthon in organic chemistry.

Toxicological Research of Erythro Ritalinic Acid Isomers

Differential Toxicological Effects of Erythro Enantiomers

Toxicological research primarily distinguishes between the isomers of the parent compound, methylphenidate (MPH), rather than its main metabolite, ritalinic acid. The four stereoisomers of methylphenidate include the dextro- and levo-enantiomers of both erythro- and threo-methylphenidate. d-nb.info Pharmacological and toxicological studies have established that the erythro isomers of methylphenidate are associated with undesirable toxic and hypertensive effects. oup.comresearchgate.netresearchgate.net In contrast, the therapeutic central stimulant activity is attributed to the threo isomers. oup.comricardinis.pt

Early pharmaceutical formulations contained a significant percentage of dl-erythro methylphenidate, but this racemate was subsequently removed from products to improve the therapeutic index. ricardinis.ptnih.gov Ritalinic acid itself is widely regarded as the pharmacologically inactive metabolite of methylphenidate. ricardinis.ptclintox.orgwikipedia.org Consequently, specific research detailing the differential toxicological effects between the D- and L-enantiomers of erythro-ritalinic acid is not extensively documented, as the focus remains on the active parent compound.

Comparative Toxicological Profiles with Threo Isomers

The significant difference in biological effects is observed between the diastereomers of methylphenidate. The erythro diastereomers of methylphenidate are known as pressor amines, a characteristic not associated with the threo diastereomers. wikipedia.org The desired pharmacological effects reside almost exclusively with the d-threo-isomer of methylphenidate. researchgate.netresearchgate.netnih.gov Due to the toxic effects associated with the erythro isomers of MPH, they were eliminated from commercial formulations. nih.gov

Ritalinic acid is the product of the de-esterification of methylphenidate and is considered an inactive metabolite. clintox.orgwikipedia.org The conversion of methylphenidate to ritalinic acid is the primary route of metabolism. wikipedia.org While the isomeric configuration of the parent compound is critical to its toxicological profile, the resulting ritalinic acid isomers are generally considered to lack significant pharmacological activity. ricardinis.pt

In a forensic context, the analysis of methylphenidate and ritalinic acid is crucial for investigating substance abuse, overdose, and in legal proceedings. oup.comacademyjournals.net The quantification of methylphenidate or its major metabolite, ritalinic acid, in plasma, serum, or whole blood can be used to confirm a diagnosis of poisoning or to aid in the forensic investigation of a fatal overdose. wikipedia.org

The primary forensic relevance of ritalinic acid is its role as a stable biomarker confirming the ingestion of methylphenidate. academyjournals.netnih.gov In forensic samples, ritalinic acid is often present at concentrations 10 to 20 times higher than the parent drug. oup.comnih.gov The presence of erythro isomers of methylphenidate can be of interest as they may suggest the use of older pharmaceutical formulations or illicitly manufactured products. oup.comnih.gov However, the toxic effects considered in forensic cases, such as agitation, psychosis, or cardiovascular events, are attributed to the parent drug, methylphenidate, not the inactive ritalinic acid metabolite. clintox.orgnih.gov

Degradation and Stability in Forensic Samples for Toxicological Analysis

The stability of analytes in biological samples is of paramount importance in forensic toxicology to ensure accurate quantitative analysis. rti.orgdundee.ac.uk Degradation of a parent drug can lead to an underestimation of its concentration, while the corresponding increase in a metabolite can lead to its overestimation. rti.orgdundee.ac.uk This is particularly relevant for methylphenidate and ritalinic acid, as MPH is known to degrade to ritalinic acid in biological samples if not stored properly. nih.govtdl.org

Research on the stability of methylphenidate and ritalinic acid in blood has shown significant changes in concentration depending on storage temperature. nih.gov In one study, ritalinic acid concentrations in blood samples stored at room temperature (~25°C) increased by 53% after just 24 hours, while methylphenidate concentrations decreased. nih.gov At an elevated temperature of 35°C, the concentration of ritalinic acid increased by 244% in the same timeframe. nih.gov The study found that at room temperature, it took approximately two weeks for methylphenidate to completely break down into ritalinic acid. nih.gov

Conversely, samples stored at frozen temperatures (-20°C) showed stability for all analytes for up to five months. nih.govtdl.org These findings underscore that improper sample handling and storage can significantly skew analytical results, making data interpretation difficult. nih.gov Therefore, for forensic toxicological analysis, the optimal storage condition for samples containing methylphenidate and ritalinic acid is at -20°C to minimize degradation and ensure the accuracy of quantitative results. nih.gov

Table 1: Stability of Ritalinic Acid (RA) in Blood Samples Under Various Storage Conditions Data derived from a study on the stability of methylphenidate and its metabolites. nih.gov

| Temperature Condition | Time Period | Percentage Change in RA Concentration |

|---|---|---|

| Room Temperature (~25°C) | 24 Hours | ▲ 53% |

| Elevated Temperature (35°C) | 24 Hours | ▲ 244% |

| Refrigerated (4°C) | 1 Week | Stable (within ±17% change) |

Future Research Directions and Unexplored Avenues

Advanced Analytical Techniques for Enhanced Sensitivity and Specificity

The accurate quantification of d-erythro-ritalinic acid in biological matrices is fundamental for pharmacokinetic and forensic studies. While current methods exist, future research should focus on developing more advanced analytical techniques to improve sensitivity and specificity. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and supercritical fluid chromatography (SFC) are promising for the chiral separation and quantification of methylphenidate metabolites. researchgate.netnih.gov The validation of these methods has established linear ranges for ritalinic acid, often between 0.5 to 500 ng/mL, with a limit of quantification around 0.5 ng/mL. researchgate.netresearchgate.net

Future efforts could explore novel extraction techniques and more sensitive detector technologies to lower the limits of detection, which is crucial for studies involving low doses or for tracking residual concentrations. The development of high-throughput methods would also be beneficial for large-scale clinical and forensic screening.

| Technique | Common Application | Reported Limit of Quantification (LOQ) | Key Advantages | Reference |

|---|---|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification in blood and plasma | ~0.5 ng/mL | High sensitivity and specificity; allows for chiral separation. | researchgate.netresearchgate.net |

| Supercritical Fluid Chromatography (SFC) | Enantiomeric separation in blood | - | Effective for separating chiral compounds. | nih.gov |

| High-Performance Liquid Chromatography with Peroxyoxalate Chemiluminescence (HPLC-PO-CL) | Determination in rat plasma | - | Offers a different detection method for specific research applications. | researchgate.net |

In-depth Studies on the Biotransformation Pathways Beyond Primary Metabolism

The primary metabolic pathway of methylphenidate is its hydrolysis by carboxylesterase 1 (CES1) to form ritalinic acid. nih.govnih.gov This pathway is extensive, with 60-80% of a methylphenidate dose being excreted as ritalinic acid in urine. clinpgx.orgricardinis.pt However, minor biotransformation pathways exist and warrant more in-depth investigation.

These secondary pathways include aromatic hydroxylation to produce p-hydroxy-methylphenidate and microsomal oxidation, which forms 6-oxo-methylphenidate. clinpgx.orgnih.gov These intermediates are subsequently de-esterified to p-hydroxy-ritalinic acid and 6-oxo-ritalinic acid, respectively. nih.govclinpgx.org These metabolites can then undergo further conjugation, such as glucuronidation. nih.govricardinis.pt Research indicates that 6-oxo-ritalinic acid may account for 5-12% of an administered dose, while p-hydroxy-ritalinic acid and its glucuronide conjugate account for up to 2.5%. clinpgx.orgricardinis.pt Future studies should aim to fully characterize the enzymes involved in these minor pathways and determine if genetic polymorphisms in these enzymes contribute to interindividual variability in methylphenidate metabolism.

| Pathway | Primary Enzyme | Intermediate Metabolite | Final Metabolite | Approximate % of Dose | Reference |

|---|---|---|---|---|---|

| Primary De-esterification | Carboxylesterase 1 (CES1) | - | Ritalinic Acid | 60-80% | nih.govclinpgx.orgricardinis.pt |

| Secondary Oxidation & Hydroxylation | Microsomal Oxidation | 6-oxo-methylphenidate | 6-oxo-ritalinic acid | up to 1.5% (as 6-oxo metabolites) | nih.govclinpgx.org |

| Aromatic Hydroxylation | p-hydroxy-methylphenidate | p-hydroxy-ritalinic acid | up to 2.5% (as p-hydroxy metabolites) | nih.govclinpgx.org |

Exploration of Novel Applications in Diagnostic or Research Tools

D-erythro-ritalinic acid is primarily recognized as a biomarker for methylphenidate consumption in clinical and forensic toxicology. cerilliant.com Its long half-life and high concentration in urine relative to the parent compound make it a reliable indicator of use. ricardinis.pt Future research could explore its utility as a more nuanced diagnostic tool. For instance, the ratio of d-threo-ritalinic acid to d-threo-methylphenidate in plasma has been shown to correlate with the area under the curve (AUC) ratio of these two compounds, suggesting its potential use in therapeutic drug monitoring from a single time-point sample. d-nb.infonih.gov

Furthermore, the creation of stable-labeled derivatives of ritalinic acid, such as deuterated forms, has been crucial for its use as an internal standard in quantitative analytical methods. cerilliant.com This application is vital for ensuring the accuracy of research and diagnostic assays. cerilliant.com Exploring the relationship between ritalinic acid concentrations and CES1 enzyme activity could also establish it as a potential phenotypic biomarker for this important drug-metabolizing enzyme.

Integration of D-erythro-Ritalinic Acid Data into Systems Pharmacology Models

Physiologically based pharmacokinetic (PBPK) models are being developed to simulate the absorption, distribution, metabolism, and excretion of methylphenidate and its metabolites. researchgate.net These models are designed to account for both the d- and l-enantiomers of methylphenidate and ritalinic acid in various populations, including children and adults, as well as in different species used in preclinical studies. researchgate.net

A significant avenue for future research is the refinement of these PBPK models by integrating more comprehensive data on d-erythro-ritalinic acid. This includes more precise measurements of its formation rate, distribution, and elimination kinetics. By incorporating such data, these systems pharmacology models can better predict the influence of factors like age, genetics (e.g., CES1 variants), and organ function on methylphenidate disposition. researchgate.net This could lead to more personalized dosing strategies and a better understanding of pharmacokinetic variability.

Comprehensive Toxicological Assessments of D-erythro-Ritalinic Acid

D-erythro-ritalinic acid is generally considered to be a pharmacologically inactive metabolite. researchgate.nettaylorandfrancis.com However, comprehensive toxicological assessments are largely absent from the scientific literature. Given that methylphenidate is often administered as a long-term therapy, understanding the safety profile of its major, persistent metabolite is of high importance.

Future research should include a full suite of toxicological studies to confirm the inactivity of d-erythro-ritalinic acid and to investigate any potential for chronic toxicity, genotoxicity, or other adverse effects. While methylphenidate itself has been studied, the toxicological profile of its primary metabolite has not been a focus. researchgate.net Such studies are necessary to ensure that the accumulation of this metabolite over long treatment periods does not pose any health risks.

Stereoselective Synthesis of D-erythro-Ritalinic Acid for Research Standards

The availability of optically pure stereoisomers of ritalinic acid is essential for research and the development of stereospecific analytical methods. Future research in synthetic chemistry should focus on optimizing the stereoselective synthesis of d-erythro-ritalinic acid.

Current methods for obtaining specific enantiomers often involve the resolution of a racemic mixture, such as dl-threo-ritalinic acid, using a chiral resolving agent like a tartaric acid derivative. google.com For example, d-threo-ritalinic acid can be isolated as a salt with (+)-dibenzoyl-D-tartaric acid. google.com Other approaches have involved the hydrolysis of the corresponding ester, (±)-threo-methylphenidate, to yield the free acid. nih.gov There is also research into the synthesis of the erythro isomer. mdma.ch Developing more direct and efficient stereoselective synthetic routes would avoid the often inefficient process of resolving racemic mixtures and provide a more reliable source of pure d-erythro-ritalinic acid for use as an analytical standard.

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for quantifying D-erythro-Ritalinic Acid in biological matrices, and how are they validated?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity. Validation parameters include linearity (R² ≥ 0.99), intra-/inter-day precision (<15% RSD), and recovery rates (85–115%). Matrix effects (e.g., ion suppression in plasma) should be assessed using post-column infusion . For reproducibility, protocols must detail mobile phase composition, column type (e.g., C18), and calibration standards prepared in analyte-free biological fluids .

Q. What metabolic pathways are implicated in the formation and elimination of D-erythro-Ritalinic Acid?

- Methodological Answer : The compound is a primary metabolite of methylphenidate via hepatic carboxylesterase 1 (CES1). Studies should differentiate between in vitro (microsomal assays) and in vivo (rodent/human pharmacokinetic models) systems. For enzyme kinetics, measure Vmax and Km using substrate depletion assays, and validate with CYP isoform-specific inhibitors . Urinary excretion studies require timed sample collection and creatinine normalization to account for renal variability .

Q. How can sample preparation methods be optimized to minimize matrix interference in D-erythro-Ritalinic Acid assays?

- Methodological Answer : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) effectively reduces phospholipid interference in plasma. For tissue homogenates, protein precipitation with acetonitrile (2:1 v/v) followed by centrifugation (10,000 × g, 10 min) is recommended. Include internal standards (e.g., deuterated analogs) to correct for recovery losses .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro metabolic data and in vivo pharmacokinetic profiles of D-erythro-Ritalinic Acid?

- Methodological Answer : Discrepancies often arise from differences in enzyme abundance (e.g., CES1 expression in hepatocytes vs. whole liver) or transport mechanisms (e.g., P-glycoprotein efflux). Use physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro parameters (intrinsic clearance) with in vivo absorption/distribution data. Cross-validate using knockout animal models or human hepatocyte co-cultures .

Q. What strategies are effective for optimizing chiral separation of D-erythro-Ritalinic Acid from its enantiomers in complex mixtures?

- Methodological Answer : Chiral stationary phases (e.g., Chiralpak AD-H) with polar organic mobile phases (methanol:ethanol:acetic acid, 90:10:0.1) achieve baseline resolution (Rs > 2.0). For method robustness, test column batch variability and temperature effects (25–40°C). Validate enantiomeric purity using circular dichroism (CD) or nuclear magnetic resonance (NMR) .

Q. How should researchers address inter-laboratory variability in reported pharmacokinetic parameters for D-erythro-Ritalinic Acid?

- Methodological Answer : Implement harmonized protocols, such as standardized calibration curves (e.g., 1–500 ng/mL in human plasma) and quality control (QC) samples. Use multivariate statistical analysis (e.g., PCA) to identify outliers linked to instrumentation (e.g., ionization efficiency in LC-MS) or operator bias .

Q. What experimental designs are appropriate for studying the stability of D-erythro-Ritalinic Acid under varying storage conditions?

- Methodological Answer : Conduct forced degradation studies (acid/base hydrolysis, oxidation with H2O2, photolysis under UV light) to identify degradation products. For long-term stability, store samples at –80°C and assess at intervals (0, 3, 6 months) with ANOVA to detect significant changes (p < 0.05) .

Q. How can researchers reconcile discrepancies between immunoassay and chromatographic measurements of D-erythro-Ritalinic Acid?

- Methodological Answer : Immunoassays may cross-react with structurally similar metabolites (e.g., ritalinic acid isomers). Validate specificity using spiked samples with potential interferents. Confirmatory analysis via LC-MS/MS is mandatory for clinical trials. Report both methods’ limits of agreement (Bland-Altman plots) .

Key Methodological Considerations

- Data Contradiction Analysis : Use triangulation (e.g., combining HPLC, NMR, and in silico docking) to confirm structural identity .

- Experimental Reproducibility : Document all parameters (e.g., column lot numbers, centrifugation speed) to enable replication .

- Ethical Compliance : For human studies, ensure ethical approval for biological sample handling and data anonymization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.